2-(Ethylamino)propan-2-ol
Description
Contextualization within the Functional Amino Alcohol Class
Amino alcohols are organic compounds that contain both an amine and an alcohol functional group. wikipedia.orgalfa-chemistry.com Their dual nature allows them to exhibit properties of both amines, such as basicity and nucleophilicity, and alcohols, including the ability to form esters and ethers. alfa-chemistry.com This class of compounds is highly valued in chemical synthesis for its versatility. alfa-chemistry.com
The position of the amino and hydroxyl groups relative to each other significantly influences the compound's properties and reactivity. 2-(Ethylamino)propan-2-ol falls into the category of β-amino alcohols, where the amino and hydroxyl groups are separated by two carbon atoms. These are known for their role as building blocks in the synthesis of more complex molecules and as chiral ligands in asymmetric catalysis. alfa-chemistry.comacs.org The high water solubility of many amino alcohols, a consequence of the hydrophilic nature of the amine and hydroxyl groups, further enhances their utility in various applications. wikipedia.orgalfa-chemistry.com
Evolution of Research Trajectories for Propanolamine (B44665) Derivatives Relevant to this compound
Propanolamines, a subclass of amino alcohols based on a propanol (B110389) structure, have been the focus of extensive research due to their wide-ranging applications. wikipedia.org Historically, research on propanolamine derivatives has been prominent in medicinal chemistry, with many compounds developed as β-adrenergic blocking agents for cardiovascular conditions. asianpubs.orgnih.gov
In recent years, the research focus has expanded significantly. Studies have explored the synthesis and characterization of novel propanolamine derivatives for various applications. For instance, some derivatives have been investigated for their potential as antibacterial agents against phytopathogenic bacteria. researchgate.net Others have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase and α-glycosidase. researchgate.netnih.gov The development of new synthetic methodologies, such as the reaction of amines with epoxides, has facilitated the creation of diverse libraries of propanolamine derivatives for further investigation. asianpubs.orgresearchgate.netnih.gov This evolution in research highlights the continued importance of propanolamines as a versatile scaffold in the development of new functional molecules.
Foundational Structural Considerations for Advanced Investigations of this compound
A thorough understanding of the molecular structure of this compound is fundamental for any advanced investigation. The compound, with the chemical formula C5H13NO, possesses a tertiary carbon atom bonded to a hydroxyl group, an ethylamino group, and two methyl groups. chemsrc.com This specific arrangement of functional groups dictates its chemical behavior and potential for interaction with other molecules.
Spectroscopic techniques are crucial for elucidating and confirming the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the connectivity and chemical environment of the atoms, while infrared (IR) spectroscopy can confirm the presence of the characteristic N-H and O-H stretching vibrations of the amino and hydroxyl groups, respectively. Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. These foundational structural data are indispensable for interpreting reactivity, predicting properties, and designing new applications for this compound.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 189882-04-0 | C5H13NO | 103.16 |
| 1-(Ethylamino)propan-2-ol (B1274131) | 40171-86-6 | C5H13NO | 103.17 |
| 2-(Ethylamino)-2-methylpropan-1-ol | 82922-13-2 | C6H15NO | 117.19 |
| 2-Amino-2-methyl-1-propanol (B13486) | 124-68-5 | C4H11NO | 89.14 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
189882-04-0 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
2-(ethylamino)propan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4-6-5(2,3)7/h6-7H,4H2,1-3H3 |
InChI Key |
HZLYGAQNCRJBDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)O |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Kinetic Profiles of 2 Ethylamino Propan 2 Ol
Intrinsic Reactivity of the Amino and Hydroxyl Functional Moieties
The amino and hydroxyl groups on the 2-(ethylamino)propan-2-ol molecule serve as the primary centers for its chemical reactions. The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. The oxygen atom of the hydroxyl group also has lone pairs, allowing it to act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids.
Condensation Reactions with Aldehydes and Ketones Leading to Imine Formation
The reaction between amines and carbonyl compounds like aldehydes and ketones is a cornerstone of organic synthesis. While primary amines react to form imines (compounds with a C=N double bond), secondary amines, such as the one present in this compound, react to form enamines. chemistrysteps.comchemistrysteps.com This reaction is typically acid-catalyzed and proceeds through a common iminium ion intermediate. chemistrysteps.com
The mechanism involves a series of reversible steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. jove.comyoutube.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. youtube.comlibretexts.org
Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). jove.comlibretexts.org
Formation of Iminium Ion: The lone pair on the nitrogen assists in the elimination of the water molecule, resulting in the formation of a positively charged species called an iminium ion, which contains a C=N+ double bond. jove.comchemistrylearner.com
Deprotonation: Since the nitrogen lacks a proton to lose to form a neutral imine, a proton is removed from an adjacent carbon atom (the α-carbon) by a base (like a water molecule). This results in the formation of a C=C double bond and neutralizes the nitrogen, yielding the final enamine product. chemistrysteps.comjove.comlibretexts.org
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is generally a poor leaving group. libretexts.org Therefore, for nucleophilic substitution to occur at the tertiary carbon of this compound, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by reacting the alcohol with a strong acid (e.g., HBr, HCl). ysu.edumsu.edu
The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, favored by the tertiary nature of the alcohol which can form a relatively stable tertiary carbocation. libretexts.orgysu.edu The mechanism involves three key steps:
Protonation: The oxygen atom of the hydroxyl group acts as a base and is protonated by the strong acid, forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into a good leaving group (-OH2+). libretexts.orgysu.edu
Carbocation Formation: The C-O bond breaks heterolytically, and the water molecule departs, leaving behind a stable tertiary carbocation. This step is the slow, rate-determining step of the reaction. ysu.edu
Nucleophilic Attack: The nucleophile present in the solution (e.g., a halide ion like Br-) rapidly attacks the electrophilic carbocation, forming the final substitution product. libretexts.org
This pathway allows for the replacement of the hydroxyl group with various nucleophiles, provided a strong acid catalyst is employed.
Dehydration Pathways under Acidic Conditions
When alcohols are heated in the presence of a strong acid catalyst, such as concentrated sulfuric or phosphoric acid, they can undergo an elimination reaction to form an alkene. chemistrysteps.com This process, known as dehydration, involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon. jove.comjove.com
For a tertiary alcohol like this compound, the dehydration proceeds through a unimolecular elimination (E1) mechanism. chemistrysteps.comunacademy.comlibretexts.org This mechanism shares the first two steps with the SN1 reaction:
Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group to form a good leaving group, H2O. chemistrysteps.comjove.com
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation. This is the rate-determining step. jove.comjove.com
Deprotonation to form Alkene: Instead of being attacked by a nucleophile, the carbocation intermediate loses a proton from an adjacent carbon. A base in the reaction mixture (such as water or the conjugate base of the acid, HSO4-) abstracts the proton, and the electrons from the C-H bond move to form a new pi bond (C=C), resulting in the formation of an alkene. jove.comjove.com
The reaction conditions, particularly temperature, influence the competition between SN1 and E1 pathways. Higher temperatures generally favor the elimination (E1) reaction to form the alkene product. unacademy.comlibretexts.org The relative ease of dehydration for alcohols follows the order: tertiary > secondary > primary, which corresponds to the stability of the carbocation intermediate. unacademy.com
Oxidation and Reduction Transformations of this compound Frameworks
The susceptibility of the this compound framework to oxidation and reduction is determined by its constituent functional groups.
Oxidation: The tertiary alcohol moiety is resistant to oxidation under standard conditions. studymind.co.uk Oxidation of alcohols typically involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group to form a carbonyl (C=O) double bond. Since the tertiary carbon in this compound has no such hydrogen atom, it cannot be oxidized without breaking carbon-carbon bonds, which would require harsh oxidizing agents. studymind.co.uk
The secondary amine group, however, can be oxidized. Copper/nitroxyl catalyst systems, for example, have been developed for the aerobic oxidation of amines to imines. nih.gov However, the specific oxidation products would depend heavily on the reagents and conditions used. Studies on the oxidation of other amino alcohols have shown that the presence of the amino group can influence catalytic performance, sometimes decreasing the durability of catalysts. mdpi.com
Reduction: The functional groups within the this compound molecule are already in a reduced state. The C-O and C-N single bonds are not susceptible to reduction by common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) unless they are first converted to better leaving groups. The primary application of reduction in the context of amino alcohols is often in their synthesis from amino acids, where a carboxylic acid is reduced to an alcohol. core.ac.ukstackexchange.com Therefore, the this compound framework itself is generally stable towards further reduction.
Reaction Kinetics Studies for this compound and Analogous Amino Alcohols
The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical processes. For amino alcohols, a significant area of kinetic investigation is their reaction with carbon dioxide, which is crucial for industrial carbon capture technologies.
Investigation of Carbon Dioxide Absorption Kinetics in Aqueous Solutions
Aqueous solutions of alkanolamines are widely used to capture CO₂ from flue gases. The kinetics of this absorption process are critical for designing efficient and cost-effective capture systems. acs.org this compound, as a sterically hindered secondary amine, is of interest due to the potential for high CO₂ loading capacity and reduced regeneration energy. acs.orgdaneshyari.com
The reaction between CO₂ and secondary amines like this compound in aqueous solutions is generally described by two main mechanisms: the zwitterion mechanism and the termolecular mechanism. researchgate.net
Zwitterion Mechanism: This two-step mechanism involves the initial reaction of the amine with CO₂ to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (B), which can be water, another amine molecule, or a hydroxide (B78521) ion, to form a stable carbamate and the protonated base.
Termolecular Mechanism: This mechanism proposes a single-step reaction where a molecule of the amine, a molecule of CO₂, and a base molecule collide simultaneously to form the products directly. researchgate.net
Kinetic studies on analogous sterically hindered secondary amines, such as ethylaminoethanol (EAE), have been performed to determine the reaction rate constants. tandfonline.comresearchgate.net The pseudo-first-order rate constant (k₀) is often measured, and from this, the second-order rate constant (k₂) can be derived. These studies show that the absorption rate increases with both amine concentration and temperature. researchgate.net
The table below presents kinetic data for the reaction of CO₂ with aqueous solutions of analogous amino alcohols, illustrating the range of observed reaction rates under different conditions.
| Amino Alcohol | Amine Conc. (kmol/m³) | Temp. (K) | Second-Order Rate Constant, k₂ (m³/kmol·s) | Mechanism Used for Interpretation |
|---|---|---|---|---|
| Ethylaminoethanol (EAE) | 0.5 - 2.0 | 303 | ~4500 - 5500 | Zwitterion / Termolecular |
| 2-((2-Aminoethyl)amino)ethanol (AEEA) | 1.19 - 3.46 | 305 | ~16000 (overall) | Termolecular |
| 1-Amino-2-propanol (1-AP) | 0.025 - 0.082 | 298 | 3060 | Zwitterion |
| 3-Amino-1-propanol (3-AP) | 0.027 - 0.061 | 298 | 10400 | Zwitterion |
Data compiled from studies on analogous amino alcohols for illustrative purposes. researchgate.netresearchgate.netsemanticscholar.org
The data indicates that structural differences, such as the position of the functional groups (e.g., 1-AP vs. 3-AP) and the presence of multiple amino groups (AEEA), significantly impact the reaction kinetics. researchgate.netsemanticscholar.org Sterically hindered amines often exhibit slower reaction rates compared to unhindered primary amines like monoethanolamine (MEA) but offer advantages in terms of thermodynamics, such as higher net CO₂ loading and lower heat of reaction. daneshyari.com
Mechanistic Interrogations of Carbamate and Carbonate Species Formation
Detailed mechanistic and kinetic studies focusing specifically on the formation of carbamate and carbonate species from the reaction of carbon dioxide (CO₂) with this compound are not extensively available in publicly accessible scientific literature. However, the reactivity of this secondary amino alcohol can be inferred from the well-documented behavior of analogous sterically hindered and non-hindered secondary amines used in CO₂ capture processes. The presence of an ethyl group and two methyl groups on the carbon adjacent to the nitrogen atom classifies this compound as a sterically hindered secondary amine. This structural characteristic is pivotal in determining the reaction pathways and the stability of the resulting products.
The reaction between secondary amines and CO₂ in aqueous media is generally understood to proceed through two primary mechanistic pathways: the zwitterion mechanism and the termolecular mechanism.
Zwitterion Mechanism: This mechanism involves a two-step process. Initially, the amine directly attacks the electrophilic carbon of the CO₂ molecule to form a zwitterionic intermediate. Subsequently, a base (B), which can be another amine molecule, water, or a hydroxide ion, deprotonates the zwitterion to form the carbamate and a protonated base.
Step 1: Zwitterion Formation R¹R²NH + CO₂ ⇌ R¹R²N⁺HCOO⁻
Step 2: Deprotonation R¹R²N⁺HCOO⁻ + B ⇌ R¹R²NCOO⁻ + BH⁺
For this compound, the bulky substituents around the nitrogen atom are expected to create steric hindrance, which can affect both the rate of zwitterion formation and its stability.
Termolecular Mechanism: This proposed single-step mechanism suggests that a molecule of the amine, a molecule of CO₂, and a base molecule collide simultaneously to form the carbamate product directly, bypassing the formation of a stable zwitterion intermediate.
R¹R²NH + CO₂ + B ⇌ R¹R²NCOO⁻ + BH⁺
The predominant mechanism is influenced by factors such as the amine structure, solvent properties, and reaction conditions.
Formation of Carbamate vs. Bicarbonate: The steric hindrance in this compound is a critical factor that influences the stability of the carbamate formed. For sterically hindered amines, the resulting carbamate can be unstable and susceptible to hydrolysis, leading to the formation of bicarbonate and the regeneration of the free amine.
R¹R²NCOO⁻ + H₂O ⇌ R¹R²NH + HCO₃⁻
Studies on structurally similar compounds, such as 2-(ethylamino)ethanol (B46374) (EAE), have provided insights into these reaction pathways. For instance, the reaction kinetics of CO₂ with aqueous EAE have been described using both the zwitterion and termolecular mechanisms researchgate.net. The activation energy for the absorption of CO₂ in aqueous EAE has been determined to be 80.2 kJ/mol researchgate.net.
While specific kinetic data for this compound is not available, the following table presents hypothetical reaction rate constants and equilibrium constants based on trends observed for other secondary alkanolamines. These values are for illustrative purposes to contextualize the expected kinetic profile.
| Reaction | Parameter | Hypothetical Value | Unit |
|---|---|---|---|
| Zwitterion Formation | Forward Rate Constant (k₁) | 1.5 x 10³ | m³/(kmol·s) |
| Reverse Rate Constant (k₋₁) | 8.0 x 10⁵ | s⁻¹ | |
| Carbamate Formation (via Deprotonation) | Forward Rate Constant (k₂) | 5.0 x 10⁷ | m³/(kmol·s) |
| Equilibrium Constant (K_carbamate) | 2.5 | m³/kmol | |
| Carbamate Hydrolysis | Forward Rate Constant (k_hyd) | 0.1 | s⁻¹ |
| Equilibrium Constant (K_hydrolysis) | 1.2 x 10⁻⁵ | kmol/m³ |
The detailed investigation of the reaction mechanisms for this compound would require dedicated experimental studies, likely employing techniques such as stopped-flow spectrophotometry and nuclear magnetic resonance (NMR) spectroscopy to identify reaction intermediates and determine rate constants under various conditions.
Advanced Spectroscopic and Structural Characterization of 2 Ethylamino Propan 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A variety of NMR techniques can be employed to gain a complete picture of the atomic connectivity and spatial arrangement of 2-(Ethylamino)propan-2-ol.
High-Resolution 1H and 13C NMR Techniques for Structural Elucidation
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the primary structure of this compound. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene group adjacent to the nitrogen, the two methyl groups attached to the tertiary carbon, and the hydroxyl and amine protons. The chemical shifts of the protons are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. For instance, the methylene protons of the ethyl group and the methylene group attached to the nitrogen will be deshielded and appear at a lower field compared to the methyl protons. The protons of the hydroxyl and amine groups are often broad and their chemical shifts can be dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, five distinct carbon signals are expected: one for the methyl carbon of the ethyl group, one for the methylene carbon of the ethyl group, one for the methylene carbon adjacent to the nitrogen, one for the two equivalent methyl carbons attached to the tertiary carbon, and one for the tertiary carbon bearing the hydroxyl group. The chemical shifts are indicative of the carbon type (e.g., sp³ hybridized) and its proximity to electronegative atoms. The carbon attached to the hydroxyl group and the carbons attached to the nitrogen atom would resonate at lower fields.
To illustrate, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below, based on established correlation tables and data from structurally similar compounds.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.1 | Triplet | -CH₃ (ethyl) | ~15 |
| -CH₂- (ethyl) | ~2.6 | Quartet | -CH₂- (ethyl) | ~45 |
| -NH-CH₂- | ~2.7 | Singlet/Multiplet | -NH-CH₂- | ~55 |
| -C(CH₃)₂ | ~1.2 | Singlet | -C(CH₃)₂ | ~28 |
| -OH | Variable (broad) | Singlet | >C-OH | ~70 |
| -NH- | Variable (broad) | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional (2D) NMR for Complex Species Identification
While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are crucial for confirming assignments and elucidating the structure of more complex derivatives or for identifying species in mixtures. researchgate.net Common 2D NMR experiments include Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. youtube.comomicsonline.org
A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY experiment would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help to distinguish the methylene protons of the ethyl group from the methylene protons adjacent to the amino group.
An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). science.gov This is a powerful tool for definitively assigning carbon signals based on the assignments of their attached protons. For example, the proton signal assigned to the methylene group of the ethyl moiety will show a correlation to the corresponding methylene carbon signal in the HSQC spectrum. This technique is particularly useful in differentiating between the various CH, CH₂, and CH₃ groups in the molecule and its derivatives.
Quantitative NMR for Equilibrium and Concentration Determinations
Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance in a sample without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. frontiersin.org This technique can be applied to this compound to determine its purity or to study chemical equilibria.
For instance, in a reaction mixture, qNMR could be used to monitor the concentration of this compound and its derivatives over time, allowing for the determination of reaction kinetics. By integrating the signals of known concentration standards and the analyte, the absolute concentration of this compound can be accurately determined. Furthermore, qNMR can be employed to investigate equilibrium processes, such as protonation equilibria, by measuring the relative concentrations of the protonated and unprotonated forms of the amino alcohol under different conditions.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov This technique is invaluable for understanding the solid-state molecular architecture of this compound and its derivatives.
Crystal Structure Analysis of this compound Coordination Complexes
This compound, with its amino and hydroxyl functional groups, can act as a ligand to form coordination complexes with various metal ions. rsc.org X-ray crystal structure analysis of these complexes reveals the coordination geometry around the metal center and the binding mode of the amino alcohol ligand.
The ligand can coordinate in several ways:
Monodentate: Coordination through either the nitrogen of the amino group or the oxygen of the hydroxyl group.
Bidentate: Chelation involving both the nitrogen and oxygen atoms to form a stable five-membered ring with the metal ion.
Bridging: The hydroxyl group can be deprotonated to form an alkoxide, which can then bridge two metal centers.
The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands. Analysis of the crystal structures of coordination complexes of similar amino alcohols shows a rich variety of structural motifs, from discrete mononuclear complexes to extended polymeric structures. rsc.org
| Metal Ion | Potential Coordination Geometry | Potential Ligand Binding Mode |
| Copper(II) | Square Planar, Octahedral | Monodentate, Bidentate (chelating), Bridging (as alkoxide) |
| Zinc(II) | Tetrahedral, Octahedral | Monodentate, Bidentate (chelating) |
| Nickel(II) | Octahedral, Square Planar | Monodentate, Bidentate (chelating) |
Examination of Hydrogen Bonding Networks in Crystalline Forms
In the solid state, molecules of this compound will be held together by a network of intermolecular hydrogen bonds. nih.govresearchgate.net The amino group (-NH) and the hydroxyl group (-OH) can both act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
The analysis of the crystal structure would reveal the specific hydrogen bonding motifs. Common motifs include:
Chains: Molecules linked in a one-dimensional array through O-H···N or N-H···O hydrogen bonds.
Dimers: Two molecules associated through a pair of hydrogen bonds.
Sheets: Two-dimensional networks formed by more extensive hydrogen bonding.
In the crystalline form of a salt of this compound, where the amino group is protonated to -NH₂⁺, the hydrogen bonding capacity is enhanced, leading to potentially more complex and robust networks involving the counter-ion. nih.gov The nature of these hydrogen bonding networks significantly influences the physical properties of the crystalline solid, such as its melting point and solubility.
Mass Spectrometry (MS) for Molecular Identity and Chemical Transformation Products
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, with the chemical formula C₅H₁₃NO, mass spectrometry provides definitive evidence of its molecular identity.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a molecule by measuring its mass with very high precision. While specific experimental HRMS data for this compound is not widely published, the theoretical exact mass can be calculated to provide a benchmark for its identification. The accurate mass is derived from the sum of the exact masses of its constituent isotopes.
Table 1: Theoretical Accurate Mass of this compound
| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |
| ¹²C | 12.000000 | 5 | 60.000000 |
| ¹H | 1.007825 | 13 | 13.101725 |
| ¹⁶O | 15.994915 | 1 | 15.994915 |
| ¹⁴N | 14.003074 | 1 | 14.003074 |
| Total | 103.099714 |
The protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), would have a theoretical m/z of 104.10754. The high accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound in a sample. scispace.com
The fragmentation pattern of this compound in mass spectrometry is governed by the stability of the resulting carbocations and radical species. Key fragmentation pathways for amino alcohols typically involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) and the loss of small neutral molecules like water. researchgate.netlibretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |
| [C₄H₁₀N]⁺ | CH₃-C(OH)-CH₂-NH-CH₂⁺ | 72 | Loss of CH₃ radical |
| [C₃H₈NO]⁺ | CH₃-C(OH)-CH₂-NH₂⁺ | 74 | Loss of C₂H₅ radical |
| [C₅H₁₂N]⁺ | [M-OH]⁺ | 86 | Loss of hydroxyl radical |
| [C₂H₆N]⁺ | CH₃-CH=NH₂⁺ | 44 | Cleavage of the C-C bond adjacent to the nitrogen |
| [C₄H₁₀N]⁺ | [M-H₂O+H]⁺ | 86 | Dehydration followed by protonation |
The molecular ion peak for alcohols can be weak or absent in electron ionization (EI) mass spectra. researchgate.netdocbrown.info The base peak is often the result of a stable fragment formed through α-cleavage.
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used to separate, detect, and identify components within a mixture. It is particularly valuable for analyzing the products of chemical transformations, such as degradation or metabolism. Current time information in Bangalore, IN.
In the context of this compound, LC-MS can be employed to monitor its purity and identify any related impurities or degradation products. mdpi.com For instance, in a stability study, the compound could be subjected to stress conditions (e.g., acid, base, oxidation, heat, light), and the resulting mixture analyzed by LC-MS. The chromatogram would separate the parent compound from any newly formed species. The mass spectrometer would then provide the molecular weights of these transformation products, and tandem MS (MS/MS) experiments could be used to elucidate their structures by analyzing their fragmentation patterns. nih.gov
Table 3: Potential Transformation Products of this compound Detectable by LC-MS
| Transformation Product | Chemical Formula | Theoretical [M+H]⁺ (m/z) |
| 2-(Ethylamino)propan-2-one | C₅H₁₁NO | 102.0919 |
| 2-Aminopropan-2-ol | C₃H₉NO | 76.0762 |
| N-oxide of this compound | C₅H₁₃NO₂ | 120.0946 |
The retention time in the liquid chromatography phase would also provide information about the polarity of the transformation products relative to the parent compound.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. savemyexams.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), amine (N-H), and alkyl (C-H, C-C, C-N, C-O) groups. docbrown.infolibretexts.org
Although a specific, published IR spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on the known absorption ranges for its constituent functional groups. researchgate.netmsu.edu
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3400-3200 | Strong, Broad |
| N-H (Secondary Amine) | Stretching | 3350-3310 | Medium to Weak |
| C-H (Alkyl) | Stretching | 2975-2850 | Strong |
| N-H (Secondary Amine) | Bending | 1650-1580 | Medium to Weak |
| C-H (Alkyl) | Bending | 1470-1365 | Medium |
| C-O (Alcohol) | Stretching | 1260-1000 | Strong |
| C-N (Amine) | Stretching | 1250-1020 | Medium |
Computational Chemistry and Molecular Modeling of 2 Ethylamino Propan 2 Ol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it an essential tool for studying chemical reactivity. mdpi.comrsc.org DFT calculations allow for the detailed exploration of reaction pathways, the stability of intermediates and transition states, and the prediction of various thermodynamic and electronic properties. nih.govarxiv.org
Reaction Mechanism Elucidation and Transition State Analysis
DFT is instrumental in mapping the detailed steps of chemical reactions at a molecular level. For amino alcohols, a significant area of study is their reaction with carbon dioxide (CO₂), which is crucial for carbon capture technologies. Studies on analogous amines like AMP and monoethanolamine (MEA) show that the reaction can proceed through different pathways, such as a two-step zwitterion mechanism or a single-step termolecular mechanism. nih.govacs.orgresearchgate.net
In the zwitterion pathway, the nitrogen atom of the amine attacks the carbon atom of CO₂, forming a zwitterionic intermediate. nih.gov This intermediate is then deprotonated by a base, which can be another amine molecule or water. nih.gov DFT calculations, combined with an implicit solvent model like the polarizable continuum model (PCM), are used to locate the geometries of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. nih.gov Transition state optimization and intrinsic reaction coordinate (IRC) calculations confirm that a located TS structure indeed connects the intended reactant and product states on the potential energy surface. nih.govacs.org For example, in the oxidative cyclization of N,N-diarylamino alcohols, DFT has been used to model several potential pathways, including those involving aminium radical cations and α-aminoalkyl radicals, to determine the most plausible reaction mechanism. mdpi.com
Calculation of Free Energy Barriers and Thermodynamic Parameters
Computational studies on γ-amino alcohols have used DFT to calculate the Gibbs free energies of intermediates and transition states, providing insight into the favorability of different reaction pathways. nih.govacs.org For instance, calculations for the reaction of an oxime ester showed a barrier of 15.7 kcal/mol for a key radical addition step, supporting a radical chain propagation mechanism. nih.govacs.org Similarly, DFT studies on CO₂ absorption by AMP have quantified the activation energy for the formation of the zwitterion intermediate to be around 23.91 kJ/mol. researchgate.net Such calculations are vital for comparing the efficiency of different amines and for designing improved chemical processes. scispace.com
| Reaction / System | Step | Methodology | Calculated Free Energy Barrier (ΔG‡) | Calculated Reaction Free Energy (ΔG) | Reference |
|---|---|---|---|---|---|
| γ-Amino Alcohol Synthesis | N-O/C-O Bond Cleavage (TS1) | uB3LYP-D3/def2-svp-CPCM(DCM) | 5.1 kcal/mol | -33.7 kcal/mol (from excited state) | nih.govacs.org |
| γ-Amino Alcohol Synthesis | Radical Addition to Alkene (TS3) | uB3LYP-D3/def2-svp-CPCM(DCM) | 7.3 kcal/mol | -18.6 kcal/mol | acs.org |
| γ-Amino Alcohol Synthesis | Radical Addition to Oxime Ester (TS4) | uB3LYP-D3/def2-svp-CPCM(DCM) | 15.7 kcal/mol | N/A | nih.govacs.org |
| CO₂ Absorption by AMP | Zwitterion Formation | SMD/IEF-PCM/B3LYP/6-31G(d) | ~5.7 kcal/mol (23.91 kJ/mol) | N/A | researchgate.net |
Electronic Structure Analysis and Reactivity Prediction
DFT provides deep insights into the electronic structure of molecules, which governs their reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common practice. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical stability and reactivity. utas.edu.au
In the context of amino alcohols, DFT can be used to understand how structural features, like steric hindrance or the presence of certain functional groups, influence the electronic properties and, consequently, the nucleophilicity of the amine and alcohol groups. rsc.org For instance, in nickel-catalyzed arylation reactions, DFT calculations have revealed that chemoselectivity (N-arylation vs. O-arylation) is governed by a combination of steric and electronic effects, including the interaction between the lone pair electrons of the oxygen or nitrogen and the vacant orbitals of the metal catalyst. rsc.org This type of analysis is crucial for predicting how 2-(ethylamino)propan-2-ol would behave in various chemical environments and for designing selective catalytic systems. utas.edu.au
Investigation of Oxo-Transfer Chemistry in Related Metal Complexes
Transition metal oxo complexes are species containing a metal-oxygen double bond and are key intermediates in a wide range of oxidative reactions, including oxygen atom transfer (OAT). wikipedia.orgnih.gov DFT calculations are essential for understanding the electronic structure and reactivity of these transient species. nih.gov While no studies focus specifically on this compound, research on related ligands provides a framework for investigation.
For example, DFT calculations were employed to study trinuclear copper complexes with a complex ligand incorporating a (diethylamino)ethyl)(ethyl)amino)propan-2-ol moiety. These calculations supported a proposed "singlet oxene" mechanism for O-atom insertion into C-C and C-H bonds, ensuring the reaction proceeds on a singlet potential energy surface without spin crossover. This work highlights how DFT can elucidate complex catalytic cycles involving metal-oxo intermediates that may be formed with amino alcohol-type ligands. Such studies are critical for designing new catalysts for challenging oxidation reactions. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal detailed information about conformational changes, solvent effects, and intermolecular interactions. rsc.orgmdpi.com
Conformational Analysis and Intramolecular Dynamics
The functionality of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. MD simulations are an ideal tool for exploring the conformational landscape of such molecules in different environments (e.g., in vacuum, water, or organic solvents). researchgate.netresearchgate.net
Simulation of Intermolecular Interactions in Condensed Phases (e.g., Aqueous Solutions)
The behavior of this compound in a condensed phase, such as an aqueous solution, is governed by a complex network of intermolecular interactions. Molecular dynamics (MD) simulations are a powerful tool to study these interactions at an atomistic level. These simulations model the movement of every atom in the system over time, based on the forces they exert on each other, which are described by a molecular mechanics force field.
In the context of aqueous solutions of alkanolamines like this compound, a primary focus of simulation studies is the hydrogen bonding network. The amine and hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, leading to strong interactions with water molecules and other amine molecules. libretexts.org The ethyl group, being nonpolar, also influences the local solvent structure.
While direct simulation studies on this compound are not extensively documented in publicly available literature, research on analogous compounds such as 2-(ethylamino)ethanol (B46374) (EAE) provides valuable insights. For instance, MD simulations of aqueous EAE solutions, often in the context of carbon dioxide capture, have revealed the critical role of hydrogen bonding in the physical and chemical properties of the system. researchgate.net Simulations have shown that strong hydrogen bonds between the amine, the hydroxyl group, and water molecules are fundamental to the solvation structure and dynamics. researchgate.net The aggregation of amine products, promoted by these interactions, has been identified as a key mechanism in phase separation processes. researchgate.net
The strength and dynamics of these intermolecular forces can be quantified through various analyses of the simulation trajectories, including radial distribution functions (RDFs) and the calculation of interaction energies. RDFs describe the probability of finding an atom of a certain type at a specific distance from a reference atom, providing a picture of the local molecular environment.
Table 1: Illustrative Intermolecular Interaction Energies for Alkanolamines in Aqueous Solution from Molecular Dynamics Simulations
| Interacting Pair | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
| Amine N - Water O | -5.2 | -25.8 | -31.0 |
| Hydroxyl O - Water O | -4.8 | -28.5 | -33.3 |
| Amine H - Water O | -0.5 | -18.2 | -18.7 |
| Hydroxyl H - Water O | -0.3 | -22.1 | -22.4 |
| Amine - Amine | -12.3 | -15.6 | -27.9 |
Note: This table presents typical interaction energy values derived from simulations of small alkanolamines in water and is intended for illustrative purposes. The precise values for this compound would require specific simulations.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or another biomacromolecule. researchgate.net This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions. For a molecule like this compound, docking simulations can help predict its binding affinity and mode to various biological targets.
The docking process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then scoring these poses to identify the most favorable binding mode. Scoring functions estimate the binding free energy, considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. uah.es
The outcomes of docking simulations are typically visualized as binding poses and quantified by scoring functions. These scores provide a ranking of different ligands or different poses of the same ligand.
Table 2: Example of Molecular Docking Results for a Small Molecule Ligand
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -6.8 | ASP-184, LYS-72 | Hydrogen Bond, Ionic |
| Hypothetical GPCR B | -5.9 | PHE-261, TRP-109 | Hydrophobic, π-π Stacking |
| Hypothetical Enzyme C | -7.2 | SER-122, HIS-204 | Hydrogen Bond |
Note: This table illustrates the type of data generated from molecular docking simulations. The values and interactions are hypothetical and not specific to this compound.
The accuracy of docking predictions can be enhanced by using more advanced techniques like incorporating receptor flexibility or employing more rigorous scoring methods based on molecular dynamics or free energy perturbation calculations. uah.es
Quantum Chemical Calculations for Parameterizing Molecular Force Fields
Molecular mechanics force fields are the cornerstone of molecular dynamics simulations. nih.gov They consist of a set of potential energy functions and associated parameters that describe the energetics of a molecule. The accuracy of an MD simulation is critically dependent on the quality of the force field parameters. Quantum chemical (QC) calculations provide a highly accurate, first-principles-based method for deriving these parameters. rsc.org
For a molecule like this compound, a force field needs to accurately describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). QC methods, such as density functional theory (DFT) or ab initio calculations, can be used to compute the potential energy surface of the molecule. nrel.govnih.gov
The process of parameterization involves fitting the force field's functional forms to the QC data. For instance, to parameterize the bond stretching term between two atoms, the bond is systematically stretched in a QC calculation, and the resulting energy profile is used to determine the equilibrium bond length and the force constant. A crucial aspect for flexible molecules like this compound is the parameterization of dihedral angles, which govern the molecule's conformational preferences. This is achieved by performing a relaxed scan of the potential energy surface along the rotatable bonds. openforcefield.org
Electrostatic parameters, specifically the partial atomic charges, are also derived from QC calculations. These charges are typically fitted to reproduce the quantum mechanically calculated electrostatic potential around the molecule. chemrxiv.org
Table 3: Illustrative Quantum Chemically-Derived Force Field Parameters for an Alkanolamine Fragment
| Parameter Type | Atoms Involved | QC-Derived Value |
| Bond Stretch (Force Constant) | C-N | 450 kcal/(mol·Å²) |
| Angle Bend (Force Constant) | C-C-O | 60 kcal/(mol·rad²) |
| Dihedral (Barrier Height) | H-N-C-C | 2.5 kcal/mol |
| Partial Atomic Charge | N | -0.85 e |
| Partial Atomic Charge | O | -0.65 e |
| Partial Atomic Charge | H (on OH) | +0.42 e |
Note: This table provides an example of the types of parameters derived from quantum chemical calculations for use in a molecular force field. The values are illustrative and not specific to this compound.
The development of accurate force fields is an ongoing area of research. For alkanolamines, specialized force fields have been developed to better capture the effects of hydrogen bonding and polarization in aqueous environments. researchgate.netchemrxiv.org These often involve fitting to experimental data, such as liquid density and enthalpy of vaporization, in addition to QC data, to ensure the model accurately reproduces condensed-phase properties. researchgate.netchemrxiv.org
Information Deficit Prevents Comprehensive Article Generation on this compound
Following a thorough search of publicly available scientific and chemical literature, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound This compound that adheres to the requested outline. The available information does not cover its specific applications in synthesis, catalysis, or its role as a reagent in the manner required.
Searches for "this compound" and its potential applications yielded results for structurally related but distinct molecules. These include its isomers, such as 1-(Ethylamino)propan-2-ol (B1274131) and 2-(Ethylamino)propan-1-ol, which possess different functional group arrangements (a secondary versus a tertiary alcohol) leading to different chemical reactivities and uses. For example, 1-(Ethylamino)propan-2-ol is noted as an intermediate in the synthesis of propanolamines with cardiovascular activity and as a stabilizer in polyurethane foam production. smolecule.com However, these applications cannot be accurately attributed to this compound due to the structural differences.
Similarly, literature on more complex molecules containing a propanol (B110389) or ethylamino moiety, such as in the design of ligands for modeling metalloprotein active sites or in enantioselective catalysis, does not specifically mention or utilize the simpler this compound structure. rsc.orgresearchgate.netyok.gov.tr For instance, research into metalloprotein models often employs larger, multidentate ligands designed to mimic complex biological environments, and studies on chiral ligands for asymmetric catalysis frequently start from more functionalized or inherently chiral building blocks. rsc.orgresearchgate.netresearchgate.net
Therefore, until more specific research on this compound is published and becomes accessible, a comprehensive and authoritative article on its applications as a synthetic building block, in ligand design, and as an advanced reagent cannot be produced.
Applications of 2 Ethylamino Propan 2 Ol in Contemporary Chemical Synthesis and Catalysis
Advanced Reagents and Solvents in Industrial and Laboratory Processes
Hydrogen Donors in Catalytic Transfer Hydrogenation
No specific studies or detailed findings were identified that document the use of 2-(Ethylamino)propan-2-ol as a hydrogen donor in catalytic transfer hydrogenation. Research in this area predominantly focuses on other alcohols, most notably isopropanol (B130326) (propan-2-ol), as the hydrogen source. nih.govmdpi.comgoogle.com The catalytic process often involves a transition metal catalyst, such as ruthenium or iridium, which facilitates the transfer of hydrogen from the donor alcohol to a substrate like a ketone or imine. nih.govmdpi.com While the propan-2-ol structure is part of the target molecule, the influence of the ethylamino group on its efficacy as a hydrogen donor has not been detailed in the available literature.
Utilization in Carbon Dioxide Capture Technologies
A single patent document lists This compound as a potential component of a chemical absorbent for capturing carbon dioxide (CO2) from gas streams. google.com The patent suggests its possible use but does not provide any performance data, research findings, or detailed analysis of its absorption capacity, reaction kinetics, or regeneration efficiency. The field of CO2 capture heavily features other amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) and 2-(ethylamino)ethanol (B46374) (EMEA), often in blended solutions, with extensive research available on their performance. acs.orgacs.orgresearchgate.net Unfortunately, similar detailed studies for this compound were not found.
Due to the absence of specific research data for this compound in the requested areas, the generation of an informative and scientifically accurate article adhering to the provided outline is not possible at this time.
Advanced Analytical Methodologies for Detection and Quantification of 2 Ethylamino Propan 2 Ol in Chemical Matrices
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 2-(Ethylamino)propan-2-ol, enabling the separation of the compound from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as purity determination, trace analysis, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound. sigmaaldrich.com Reversed-phase (RP-HPLC) is a common mode employed for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. rjptonline.org
The method's effectiveness relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For amino alcohols like this compound, the mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, with additives to control pH and improve peak shape. ijpsonline.comsigmaaldrich.com For instance, acidic modifiers like trifluoroacetic acid or phosphate (B84403) buffers can be used to protonate the amino group, enhancing its interaction with the stationary phase and leading to better chromatographic resolution. ijpsonline.com
Detection is typically achieved using a UV detector, as the compound may have a chromophore or can be derivatized to absorb UV light. When higher sensitivity and selectivity are needed, HPLC can be coupled with a mass spectrometer (LC-MS). sigmaaldrich.com Method validation is crucial to ensure accuracy, precision, and linearity over a specified concentration range. ijpsonline.com
Table 1: Illustrative HPLC Parameters for Purity Analysis of Amino Alcohols
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | C18, C8 (Reversed-Phase) | Separates based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., Phosphate, Acetate) ijpsonline.com | Elutes compounds from the column. Buffer controls pH and improves peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min rjptonline.org | Affects analysis time and separation efficiency. |
| Detection | UV (e.g., 220-250 nm) or Mass Spectrometry (MS) sigmaaldrich.comrjptonline.org | Quantifies the separated compounds. |
| Column Temperature | 30 - 50 °C ijpsonline.com | Optimizes separation by affecting viscosity and analyte solubility. |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the trace analysis of volatile and semi-volatile compounds like this compound. adventchembio.com GC separates components of a mixture based on their boiling points and interactions with the stationary phase within a capillary column. oiv.int
For the analysis of this compound, a polar capillary column may be suitable due to the compound's hydroxyl and amino functional groups. However, derivatization is often employed to increase the compound's volatility and thermal stability, while reducing peak tailing. This involves converting the polar -OH and -NH groups into less polar derivatives, such as silyl (B83357) or acetyl esters.
The high sensitivity of detectors like the Flame Ionization Detector (FID) and the structural information provided by a Mass Spectrometer make GC-MS an ideal choice for identifying and quantifying trace-level impurities. scharlab.comrsc.org The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique "fingerprint" for definitive identification. This method ensures high purity and can detect contaminants at parts-per-million (ppm) or even lower levels. adventchembio.com
Table 2: General GC-MS Parameters for Trace Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5, HP-INNOWax) | Provides high-resolution separation. |
| Carrier Gas | Helium, Hydrogen, or Nitrogen oiv.int | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Separates compounds based on boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) scharlab.com | MS provides identification and quantification; FID offers robust quantification. |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the second carbon atom of the propanol (B110389) backbone, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological or toxicological profiles. Therefore, assessing the enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying enantiomers. bgb-analytik.com
This separation is achieved by using a Chiral Stationary Phase (CSP). rjptonline.org CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for separating a broad range of chiral compounds, including amino alcohols. bgb-analytik.commdpi.com
The separation can be performed using HPLC or Supercritical Fluid Chromatography (SFC). bgb-analytik.commdpi.com The mobile phase in chiral HPLC often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). mdpi.com The choice of alcohol and its concentration can significantly impact the resolution of the enantiomers. mdpi.com The development of a chiral separation method ensures that the enantiomeric excess (% ee) of a sample can be accurately determined.
Table 3: Common Approaches in Chiral Chromatography
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Technique | HPLC, Supercritical Fluid Chromatography (SFC) bgb-analytik.commdpi.com | Both are effective for chiral separations; SFC can offer faster analysis. |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose, cellulose derivatives) rjptonline.orgbgb-analytik.com | Creates a chiral environment to differentiate between enantiomers. |
| Mobile Phase (HPLC) | Hexane/Isopropanol/Ethanol (B145695) mixtures mdpi.com | Non-polar/polar solvent system to elute enantiomers at different rates. |
| Mobile Phase (SFC) | Supercritical CO2 with alcohol modifier (e.g., isopropanol) mdpi.com | Offers low viscosity and high diffusivity for efficient separation. |
| Detection | UV or Circular Dichroism (CD) mdpi.com | UV for quantification, CD for confirming enantiomeric elution order. |
Electrochemical Analysis Techniques
Electrochemical analysis offers a highly sensitive and selective alternative for the quantification of electroactive compounds like this compound. mdpi.com These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com The presence of the amino group makes this compound a candidate for analysis by oxidative electrochemical methods.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed. researchgate.net Cyclic voltammetry is often used initially to study the electrochemical behavior of the compound and determine its oxidation potential. mdpi.com For quantitative analysis, DPV and amperometry are preferred due to their higher sensitivity and lower detection limits.
To enhance selectivity and reduce matrix interference, chemically modified electrodes are often used. brjac.com.br For instance, a carbon paste electrode can be modified with specific compounds that facilitate the electron transfer process for the target analyte. researchgate.net When coupled with HPLC (HPLC-ED), electrochemical detection provides an extremely powerful analytical tool, combining the separation capabilities of chromatography with the high sensitivity of electrochemical measurements. mdpi.com This is particularly useful for determining trace amounts of the compound in complex biological or environmental samples.
Table 4: Overview of Electrochemical Detection Methods
| Technique | Principle | Application for this compound |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep. | Characterizes the redox behavior and determines the oxidation potential of the amino group. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential ramp, measuring current before and after each pulse. | Provides high sensitivity and low detection limits for quantification. researchgate.net |
| Amperometry | Measures the current at a constant applied potential. | Used as a highly sensitive detector in HPLC (HPLC-ED) for continuous monitoring. mdpi.com |
| Chemically Modified Electrodes | Electrodes with surfaces altered to enhance response. brjac.com.br | Improves selectivity and sensitivity by facilitating the electrochemical reaction of the analyte. |
Chemical and Structural Interactions of 2 Ethylamino Propan 2 Ol in Biological Mimicry Systems Non Clinical Focus
Molecular Interactions with Receptor Analogues and Protein Models
The interaction of small molecules with biological macromolecules is fundamental to many physiological processes. The compound 2-(ethylamino)propan-2-ol, through its specific chemical and structural features, engages in various non-covalent interactions that are crucial for its recognition by and binding to protein models and receptor analogues. These interactions are primarily governed by hydrogen bonding and electrostatic forces.
Analysis of Hydrogen Bonding and Electrostatic Interactions
Hydrogen bonds are critical for the stabilization of protein-ligand complexes. callutheran.edu The this compound molecule possesses both hydrogen bond donor and acceptor sites, namely the hydroxyl (-OH) group and the secondary amine (-NH) group. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These functionalities facilitate interactions with complementary residues in protein binding pockets, such as the side chains of amino acids like aspartic acid, asparagine, and tyrosine. callutheran.edunih.gov
Elucidation of Structural Basis for Molecular Recognition
Molecular recognition is contingent on the three-dimensional arrangement of interacting functional groups. The propan-2-ol backbone of this compound provides a specific scaffold that positions the ethylamino and hydroxyl groups in a defined spatial orientation. vulcanchem.com This stereochemistry is crucial for fitting into a complementary binding site on a protein model.
Metabolite Identification and Chemical Transformation Pathways in In Vitro Systems
The biotransformation of xenobiotics, including compounds like this compound, is a critical area of study in non-clinical research. In vitro systems, such as liver microsomes, are frequently employed to simulate and identify the metabolic fate of a compound. nih.gov These transformations are generally categorized into Phase I and Phase II reactions. nih.gov
Characterization of Phase I Metabolic Transformations (e.g., Hydroxyl Derivatives)
Phase I metabolism typically involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. nih.govpharmacologyeducation.org For aminopropanol (B1366323) derivatives, a common Phase I transformation is hydroxylation. d-nb.info In the case of this compound, this could theoretically occur on the ethyl group or at other positions on the molecule. Another potential Phase I pathway is N-dealkylation, which would involve the removal of the ethyl group. d-nb.info These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum of hepatocytes. nih.gov The resulting metabolites, such as hydroxyl derivatives, are generally more polar than the parent compound, which prepares them for subsequent Phase II reactions. pharmacologyeducation.org
Table 1: Potential Phase I Metabolic Transformations of this compound
| Transformation | Potential Metabolite | Enzymatic System |
| Hydroxylation | Hydroxylated this compound | Cytochrome P450 |
| N-Dealkylation | 2-aminopropan-2-ol | Cytochrome P450 |
Identification of Phase II Conjugation Pathways (e.g., Glucuronide, Sulfate (B86663) Formation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. nih.govreactome.org Common conjugation reactions include glucuronidation, sulfation, acetylation, and methylation. slideshare.netdrughunter.com
For a molecule like this compound, which possesses a hydroxyl group, glucuronidation is a highly probable Phase II pathway. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a glucuronide conjugate. nih.govmdpi.com Similarly, sulfation, mediated by sulfotransferases (SULTs), could occur at the hydroxyl group, leading to the formation of a sulfate conjugate. slideshare.netnih.gov Both glucuronide and sulfate conjugates are significantly more polar and readily excretable. nih.gov In vitro studies using liver microsomes fortified with the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) are instrumental in identifying these conjugation pathways. nih.govnih.gov
Table 2: Potential Phase II Conjugation Pathways for this compound and its Metabolites
| Conjugation Reaction | Substrate | Conjugate | Key Enzymes |
| Glucuronidation | This compound or its hydroxylated metabolites | Glucuronide conjugate | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | This compound or its hydroxylated metabolites | Sulfate conjugate | Sulfotransferases (SULTs) |
Environmental Chemical Fate and Degradation Pathways of 2 Ethylamino Propan 2 Ol
Chemical Degradation Mechanisms in Simulated Environmental Conditions
The environmental degradation of simple amino alcohols like 2-(Ethylamino)propan-2-ol is influenced by factors such as the presence of microorganisms, oxygen, and light. Based on studies of related compounds, several degradation mechanisms can be anticipated in soil, water, and the atmosphere.
Biodegradation in Soil and Water
Alkanolamines, the chemical class to which this compound belongs, are generally considered susceptible to biodegradation in various environmental compartments. nih.gov Studies on compounds like monoethanolamine (MEA) and 2-propanolamine (isopropanolamine, IPA) have demonstrated rapid biodegradation in uncontaminated soils and surface waters. nih.govnih.govacs.org In these environments, degradation half-lives can range from one day to two weeks, depending on environmental factors and the acclimation period of the microbial community. nih.gov
In uncontaminated site soils spiked with MEA or IPA, over 99% degradation was observed in less than three days. nih.govacs.org The primary degradation pathway in these studies was the quantitative conversion to ammonia (B1221849), which was subsequently oxidized to nitrite (B80452) and nitrate (B79036) under aerobic conditions. nih.govacs.org However, in highly contaminated soils, the persistence of these compounds can increase significantly, lasting for decades. nih.govresearchgate.net This persistence is attributed to strong binding to soil particles and the potential inhibition of microbial activity at high concentrations. nih.govresearchgate.net Given its structure, this compound would be expected to follow a similar pattern of biodegradation, with deamination to produce ethylamine (B1201723) and subsequent breakdown products being a likely pathway.
Oxidative and Thermal Degradation
Research on 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered primary amino alcohol structurally similar to this compound, provides insight into potential oxidative and thermal degradation pathways. Oxidative degradation experiments on aqueous AMP solutions, particularly under conditions relevant to industrial processes like CO2 capture, show that degradation proceeds through a radical mechanism. usn.noresearchgate.net The process is often initiated by a hydrogen abstraction step, followed by the production of a peroxyl radical. usn.no This radical can then decompose to form various primary and secondary degradation products. usn.no
The rate of oxidative degradation is highly dependent on temperature and the presence of oxygen and carbon dioxide. usn.noresearchgate.net While AMP is thermally stable up to 140°C in the absence of CO2, its degradation is accelerated in the presence of CO2. usn.no The primary identified degradation products from the oxidative and thermal degradation of AMP are summarized in the table below.
Table 1: Major Degradation Products of 2-Amino-2-methyl-1-propanol (AMP) in Simulated Conditions. usn.noresearchgate.net
| Degradation Product | Chemical Formula | Conditions Observed |
|---|---|---|
| Acetone | C₃H₆O | Oxidative/Thermal |
| 2,4-Lutidine | C₇H₉N | Oxidative/Thermal |
| 4,4-Dimethyl-2-oxazolidinone (DMOZD) | C₅H₉NO₂ | Oxidative/Thermal |
| Formate | CHO₂⁻ | Oxidative |
Atmospheric Degradation
Once in the atmosphere, small amounts of volatile amino alcohols are expected to be removed primarily through reactions with photochemically generated hydroxyl radicals (•OH). nih.govnih.gov Theoretical and experimental studies on the OH-initiated degradation of AMP indicate that this reaction proceeds via hydrogen abstraction from the various alkyl and amine groups on the molecule. nih.gov The most favorable site for H-abstraction is the -CH2- group, accounting for over 70% of the initial reaction. nih.gov This initiation step leads to the formation of several gas-phase products. nih.gov
The major degradation products identified from the atmospheric photo-oxidation of AMP are listed in Table 2. It is plausible that this compound would undergo a similar atmospheric degradation process, initiated by hydroxyl radicals, to form analogous aldehydes, imines, and amides.
Table 2: Primary Gas-Phase Products from the OH-Initiated Atmospheric Degradation of 2-Amino-2-methyl-1-propanol (AMP). nih.gov
| Degradation Product | Status |
|---|---|
| 2-Amino-2-methylpropanal | Major Product |
| Propan-2-imine | Minor Product |
| 2-Iminopropanol | Minor Product |
| Acetamide | Minor Product |
| Formaldehyde | Minor Product |
| 2-Methyl-2-(nitroamino)-1-propanol | Minor Product (Nitramine) |
Electrochemical Degradation Studies and Pathways
The electrochemical oxidation of β-amino alcohols at a glassy carbon electrode has been demonstrated, with the oxidation potential being dependent on the pH of the solution. austinpublishinggroup.com Generally, a linear decrease in oxidation potential is observed with increasing pH. austinpublishinggroup.com This indicates that the ionization state of the amino alcohol plays a crucial role in its electrochemical oxidation.
Potential electrochemical degradation pathways for this compound would likely involve the oxidation of its two functional groups: the hydroxyl group and the amino group.
Oxidation of the Alcohol Group: The tertiary alcohol group in this compound is generally resistant to oxidation under standard conditions. However, under specific electrochemical conditions, particularly those employing catalytic mediators, oxidation of alcohols can occur. nih.govacs.org For primary and secondary alcohols, electrochemical oxidation can yield aldehydes, ketones, or carboxylic acids. nih.gov While direct oxidation of the tertiary alcohol in this compound is less likely, cleavage of the C-C bond adjacent to the hydroxyl group could potentially occur under strong oxidative electrochemical stress.
Oxidation of the Amino Group: The ethylamino group is a site susceptible to electrochemical oxidation. The electrochemical oxidation of amines can proceed through various mechanisms, often involving the formation of aminium cation radicals as intermediates. researchgate.net Studies on the electrochemical oxidation of ethanolamine (B43304) have shown that degradation can lead to the formation of products such as ammonia and aldehydes. researchgate.netresearchgate.net A proposed pathway involves the photolysis of N-Cl bonds, formed during chlorination, to create aminyl radicals which then undergo further transformation. researchgate.net
Furthermore, electrochemical processes can be used synthetically to transform related structures. For instance, the electrochemical reduction of nitro-alcohols is a method for preparing amino alcohols. google.com Conversely, electrochemical redox hydrolysis has been used to open cyclic amines to form linear amino alcohols, demonstrating the electrochemical reactivity of these structures. thieme-connect.com These synthetic examples underscore the potential for electrochemical methods to induce degradation of this compound, likely proceeding via oxidation at the nitrogen atom, potentially leading to dealkylation or the formation of imines and other oxidized species.
Emerging Research Frontiers and Future Directions for 2 Ethylamino Propan 2 Ol Chemical Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of amino alcohols is moving away from traditional methods toward greener, more sustainable approaches that offer higher efficiency, milder reaction conditions, and reduced environmental impact. For a compound like 2-(ethylamino)propan-2-ol, future synthetic strategies will likely adopt these innovative methodologies.
Key research areas include visible-light photocatalysis, which enables the coupling of readily available starting materials like N-aryl amino acids with ketones in water at room temperature. rsc.orgpatsnap.com This method is noted for its mild conditions and broad substrate applicability. rsc.org Another promising avenue is the use of solid acid catalysts, such as TiO₂-ZrO₂, which can facilitate the regioselective ring-opening of epoxides by amines in water, offering an atom-efficient route to β-amino alcohols. acs.org Furthermore, integrated approaches that combine catalytic hydrogenation with electrodialysis using bipolar membranes are being developed to achieve a truly atom-economic production of chiral amino alcohols, eliminating inorganic salt byproducts and allowing for the reuse of reagents. rsc.org These methods represent a significant step forward in sustainable chemical production.
| Method | Principle | Advantages | Relevant Findings |
| Visible-Light Photocatalysis | Decarboxylative radical coupling of N-aryl amino acids with ketones. rsc.org | Uses water as a solvent, operates at room temperature, mild conditions. rsc.orgpatsnap.com | Opens an effective method to produce 1,2-amino alcohols from available materials. rsc.org |
| Solid Acid Catalysis | Regioselective ring-opening of epoxides with amines using a heterogeneous catalyst. acs.org | High atom efficiency, potential for catalyst recycling, can be performed in water. acs.org | A TiO₂-ZrO₂ mixed oxide catalyst was effective for creating C-N bonds for β-amino alcohol synthesis. acs.org |
| Catalytic Hydrogenation & Electrodialysis | Integration of catalytic hydrogenation of amino acids with electrodialysis with bipolar membranes (EDBM). rsc.org | Highly atom-economic, eliminates inorganic salt byproducts, allows for acid reuse. rsc.org | Demonstrates a sustainable, closed-loop route to produce pure chiral amino alcohols. rsc.org |
| Metal-Free Aminolysis | Use of an organic catalyst like tetramethylguanidine (TMG) for the aminolysis of epoxides. tandfonline.com | Avoids metal contamination, cost-efficient. tandfonline.com | An efficient metal-free protocol for the synthesis of β-amino alcohols was developed. tandfonline.com |
Exploration of Unconventional Catalytic Applications
The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a prime candidate for novel catalytic applications. alfa-chemistry.com Research on similar amino alcohols has revealed their potential beyond simple intermediates, functioning as catalysts or essential ligands in complex reactions.
One of the most innovative applications is the use of amino alcohols as "relay molecules" in the sustainable methanation of carbon dioxide. nih.gov In this process, the amino alcohol reacts with CO₂ to form an oxazolidinone, which is then hydrogenated to methane, regenerating the original amino alcohol for the next cycle. nih.gov This creates a sustainable, indirect pathway for converting CO₂ into fuel. nih.gov Additionally, amino alcohols are crucial as chiral ligands in asymmetric catalysis. alfa-chemistry.compolyu.edu.hk They can be modified to create catalysts that direct reactions to produce a specific enantiomer, which is vital in pharmaceutical synthesis. polyu.edu.hk Cooperative catalysis, where a soft Lewis acid and a hard Brønsted base work together, has been developed for the highly chemoselective addition of the hydroxyl group of amino alcohols to α,β-unsaturated esters, a reaction that is otherwise challenging. nih.govjst.go.jp
| Application Area | Role of Amino Alcohol | Principle | Potential Significance for this compound |
| CO₂ Methanation | Relay Molecule nih.gov | The amino alcohol is reversibly reacted with CO₂ and then hydrogenated to produce methane, regenerating the amino alcohol. nih.gov | Could be used in a cyclic process to convert captured CO₂ into a valuable fuel. nih.gov |
| Asymmetric Catalysis | Chiral Ligand alfa-chemistry.compolyu.edu.hk | Forms a complex with a metal center to create a chiral environment, directing the stereochemical outcome of a reaction. polyu.edu.hk | If synthesized in a chiral form, it could be a ligand for producing enantiomerically pure pharmaceuticals. |
| Cooperative Catalysis | Bifunctional Catalyst nih.govjst.go.jp | The amine and alcohol groups act in concert (e.g., as a Brønsted base and a nucleophile) to enable highly selective reactions. nih.govjst.go.jp | Its structure could enable chemoselective additions that are difficult to achieve with monofunctional reagents. |
| Corrosion Inhibition | Protective Agent smolecule.com | Forms a protective layer on metal surfaces, stabilizing hydroxide (B78521) films and preventing oxidation. smolecule.com | Could be an effective corrosion inhibitor for steel and other metals in industrial fluids. alfa-chemistry.com |
Advanced Computational Studies for Predictive Chemical Behavior
Computational chemistry is an indispensable tool for accelerating research and development, providing deep insights into molecular behavior without the need for extensive experimentation. For this compound, advanced computational methods can predict its properties, reactivity, and potential applications.
Density Functional Theory (DFT) is a powerful method used to investigate reaction mechanisms, such as the synthesis of amino alcohols from epoxides or their reaction with other chemicals. tandfonline.comcdnsciencepub.com DFT calculations can determine the Gibbs free energy of reaction pathways, identify transition states, and explain the regioselectivity of reactions. tandfonline.comcdnsciencepub.com Molecular dynamics (MD) simulations can reveal how these molecules behave in solution and interact with surfaces or biological targets. nih.gov For instance, MD has been used to study the binding of amino alcohol derivatives to proteins. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, often built with machine learning techniques, can predict the biological activity or physical properties of a series of related compounds based on their molecular descriptors. imist.maresearchgate.net These predictive models can guide the synthesis of new derivatives with enhanced performance for specific applications. imist.ma
| Computational Method | Information Predicted | Application Example for Amino Alcohols |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, molecular geometries, spectroscopic properties. cdnsciencepub.comchemrxiv.orgacs.org | Investigating the mechanism of β-amino alcohol synthesis to understand regioselectivity. tandfonline.com Elucidating the thermal degradation pathways of amines used in CO₂ capture. acs.org |
| Molecular Dynamics (MD) | Solvation effects, binding modes with proteins or surfaces, conformational analysis. nih.gov | Simulating the interaction between amino alcohol-based insecticides and their biological targets. nih.gov Revealing the mechanism of liquid-liquid phase separation in biphasic CO₂ absorbents. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., toxicity, efficacy) or physical properties based on molecular structure. imist.maresearchgate.net | Developing models to predict the antiproliferative activity of amino-modified perillyl alcohol derivatives against tumor cells. imist.maresearchgate.net |
| Ab initio methods | High-accuracy calculation of electronic structure, bond energies, and reaction rates. | Used to study reaction mechanisms and molecular properties with high precision, complementing experimental data. |
Integration into Next-Generation Sustainable Chemical Processes and Technologies
A major frontier for amino alcohols like this compound is their integration into large-scale, sustainable industrial processes designed to mitigate environmental impact. The most prominent of these is post-combustion carbon capture (PCC).
Amine-based solvents are currently the most mature technology for capturing CO₂ from flue gas streams. mdpi.com Research is focused on developing next-generation solvents with lower energy requirements for regeneration, higher absorption capacity, and greater stability. mdpi.comresearchgate.net Amino alcohols are key candidates in these new formulations, including advanced aqueous, non-aqueous, and phase-separating (biphasic) systems. researchgate.netresearchgate.netmdpi.com For example, the sterically hindered nature of compounds like 2-amino-2-methyl-1-propanol (B13486) (a structural relative of the title compound) is advantageous for CO₂ capture. mdpi.comacs.org The unique properties of this compound could be leveraged in solvent blends to optimize absorption and desorption kinetics. researchgate.net Beyond carbon capture, amino alcohols serve as building blocks and performance-enhancing additives in materials science, such as in the synthesis of polyurethane foams where they can act as stabilizers. smolecule.com
| Technology | Role of Amino Alcohol | Principle of Operation | Potential Advantage of this compound |
| Post-Combustion Carbon Capture (PCC) | Absorbent Solvent mdpi.comresearchgate.net | The amine group reacts reversibly with CO₂ in an absorber column. The CO₂-rich solvent is then heated in a stripper to release pure CO₂, regenerating the solvent. mdpi.com | Its specific structure could offer a favorable balance of reactivity, absorption capacity, and regeneration energy. smolecule.comacs.org |
| Integrated CO₂ Capture and Conversion (IC3M) | Dual Capture-Catalysis Agent osti.gov | The capture solvent not only absorbs CO₂ but also catalyzes its conversion to value-added chemicals like cyclic carbonates in the same medium. osti.gov | Could potentially facilitate the direct conversion of captured CO₂ to useful products, avoiding transport and storage costs. osti.gov |
| Sustainable Materials | Intermediate/Additive smolecule.com | Serves as a precursor or a functional additive (e.g., stabilizer, curative) in the production of polymers like polyurethanes. smolecule.com | Could be used to create specialized polymers with tailored properties. |
| Direct Air Capture (DAC) | High-Affinity Absorbent | In advanced systems using superbases, amino alcohols could be part of a chemical solution to capture CO₂ directly from the atmosphere at low concentrations. spiritprogramme.com | Could contribute to next-generation solvent systems for capturing diffuse CO₂ emissions. spiritprogramme.com |
Q & A
Q. How can impurity profiling of this compound derivatives in pharmaceuticals be methodologically validated?
- Methodological Answer : Develop a reversed-phase HPLC method with UV detection (λ = 220–280 nm) to separate impurities like Carvedilol EP Impurity-C (a related amino alcohol derivative). Validate per ICH Q2(R1) guidelines by assessing specificity (peak resolution >2.0), linearity (R ≥0.995), and accuracy (spiked recovery 98–102%). Use reference standards (e.g., USP Carvedilol System Suitability Mixture) to confirm retention times and relative response factors .
Q. What computational approaches predict the pharmacokinetic behavior of this compound in drug metabolism studies?
- Methodological Answer : Apply in silico tools like SwissADME or GastroPlus to estimate logP (lipophilicity), plasma protein binding, and metabolic pathways. For instance, analogs such as Bevantolol (a β1/α1-adrenergic antagonist) show hydroxyl and ethylamino groups critical for hepatic clearance. Molecular dynamics simulations can model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict metabolite formation .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in the biological activity of this compound derivatives across pharmacological assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability or receptor isoform selectivity). Re-evaluate activity using orthogonal assays:
- In vitro : Radioligand binding assays (e.g., for adrenoceptors) with standardized membrane preparations.
- In vivo : Dose-response studies in rodent models with controlled pharmacokinetic sampling.
Cross-validate findings with structurally defined impurities (e.g., Carvedilol EP Impurity-A) to exclude off-target effects .
Method Development and Optimization
Q. What chromatographic techniques are optimal for separating enantiomers of this compound in chiral resolution studies?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) with polar organic mobile phases (methanol:acetonitrile with 0.1% diethylamine). Optimize flow rate (0.5–1.5 mL/min) and column temperature (25–40°C) to achieve baseline separation. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
